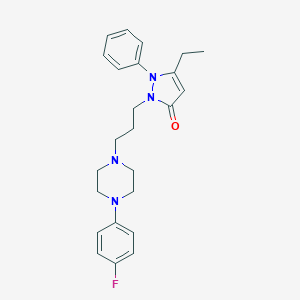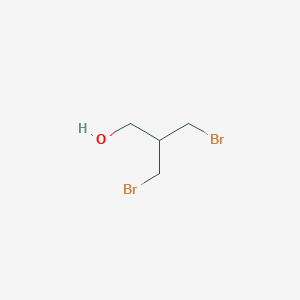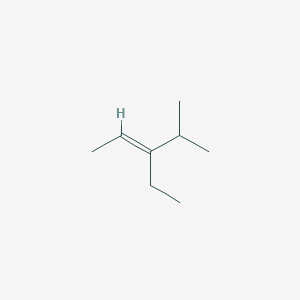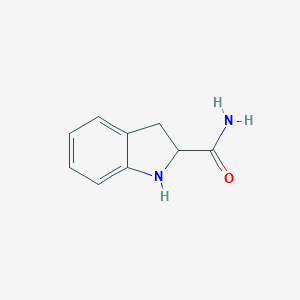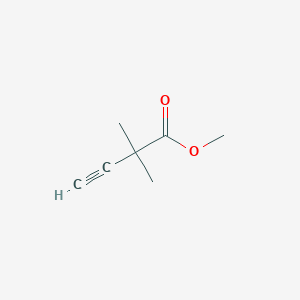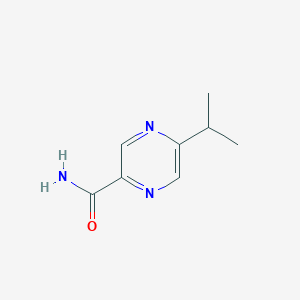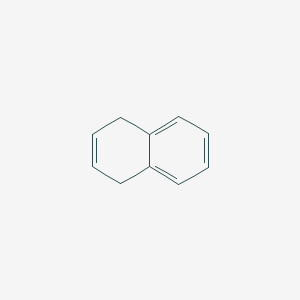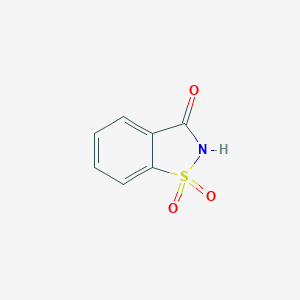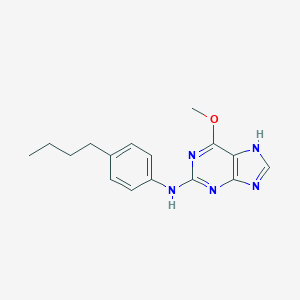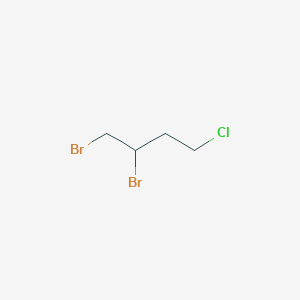
1,2-Dibromo-4-chlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-4-chlorobutane is a chemical compound that is commonly used in scientific research. It is a halogenated alkane that is primarily used as an alkylating agent in organic synthesis. This compound is also used in the pharmaceutical industry to synthesize various drugs and as a reagent in biochemical research.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-4-chlorobutane involves the alkylation of DNA. This compound reacts with the nucleophilic sites on DNA, resulting in the formation of covalent bonds between the compound and the DNA molecule. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
1,2-Dibromo-4-chlorobutane has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been used to study the effects of DNA alkylation on gene expression and protein synthesis. In physiological studies, this compound has been used to study the effects of DNA damage on cell division and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Dibromo-4-chlorobutane in lab experiments is its ability to selectively alkylate DNA. This allows researchers to study the effects of DNA alkylation on various cellular processes. However, one limitation of using this compound is its toxicity. 1,2-Dibromo-4-chlorobutane is a highly toxic compound that can cause severe health effects if not handled properly.
Zukünftige Richtungen
There are several future directions for research involving 1,2-Dibromo-4-chlorobutane. One area of research is the development of new drugs that use this compound as a starting material. Another area of research is the development of new methods for the selective alkylation of DNA. Additionally, researchers may explore the use of 1,2-Dibromo-4-chlorobutane in the treatment of various diseases, such as cancer and viral infections.
Conclusion
In conclusion, 1,2-Dibromo-4-chlorobutane is a useful compound for scientific research. Its ability to selectively alkylate DNA makes it a valuable tool for studying the effects of DNA damage on various cellular processes. However, due to its toxicity, caution must be taken when handling this compound. Further research is needed to fully understand the potential applications of 1,2-Dibromo-4-chlorobutane in the fields of organic synthesis, pharmaceuticals, and biomedical research.
Synthesemethoden
The synthesis of 1,2-Dibromo-4-chlorobutane can be achieved through the halogenation of butane. This process involves the addition of chlorine and bromine to the butane molecule, resulting in the formation of 1,2-Dibromo-4-chlorobutane.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-4-chlorobutane has numerous applications in scientific research. It is commonly used as an alkylating agent in organic synthesis, where it is used to introduce alkyl groups into various compounds. This compound is also used in the pharmaceutical industry to synthesize various drugs, including anticancer agents and antiviral drugs.
Eigenschaften
CAS-Nummer |
108963-23-1 |
|---|---|
Produktname |
1,2-Dibromo-4-chlorobutane |
Molekularformel |
C4H7Br2Cl |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
1,2-dibromo-4-chlorobutane |
InChI |
InChI=1S/C4H7Br2Cl/c5-3-4(6)1-2-7/h4H,1-3H2 |
InChI-Schlüssel |
DAZXKDNMZIGPQQ-UHFFFAOYSA-N |
SMILES |
C(CCl)C(CBr)Br |
Kanonische SMILES |
C(CCl)C(CBr)Br |
Synonyme |
1,2-DIBROMO-4-CHLOROBUTANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



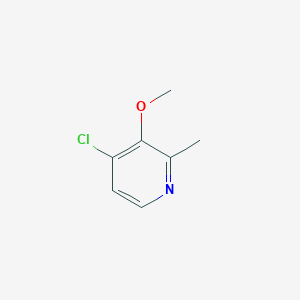
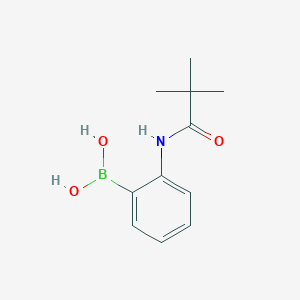

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)
